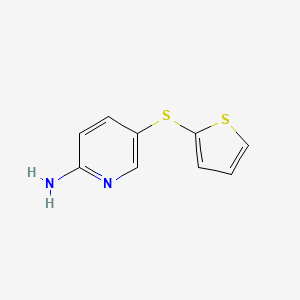

5-(Thiophen-2-ylsulfanyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylsulfanylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8-4-3-7(6-11-8)13-9-2-1-5-12-9/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNHLGUTZLVSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5 Thiophen 2 Ylsulfanyl Pyridin 2 Amine

Established Synthetic Pathways to 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine

The construction of the this compound core can be approached through several synthetic strategies. These methods primarily focus on the formation of the crucial carbon-sulfur bond between the pyridine (B92270) and thiophene (B33073) rings.

Precursor Synthesis and Intermediate Transformations

The synthesis of this compound typically begins with the preparation of key precursors. The two primary building blocks required are a suitably functionalized pyridine ring and a thiophene thiol.

Pyridine Precursors: A common starting material is 5-bromopyridin-2-amine or 5-chloropyridin-2-amine. These can be synthesized from 2-aminopyridine (B139424) through electrophilic halogenation. The amino group in 2-aminopyridine is a strong activating group, directing electrophiles to the 3- and 5-positions. uoanbar.edu.iq

Thiophene Precursor: The key thiophene intermediate is thiophene-2-thiol. This can be prepared from thiophene by reaction with butyl lithium to form 2-lithiothiophene, which is then reacted with elemental sulfur followed by an acidic workup. wikipedia.org Thiophene-2-thiol exists in a tautomeric equilibrium with its thione form. wikipedia.org

Palladium-Catalyzed Cross-Coupling Approaches for Thiophene-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination protocol, traditionally used for C-N bond formation, has been adapted for C-S bond formation as well. wikipedia.orgorganic-chemistry.org This approach would involve the coupling of a 5-halopyridin-2-amine with thiophene-2-thiol.

A typical reaction would involve a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, like Xantphos or a Josiphos-type ligand, in the presence of a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium complex to the aryl halide, coordination of the thiol, and reductive elimination to form the desired product and regenerate the catalyst.

| Parameter | Condition |

| Pyridine Substrate | 5-bromopyridin-2-amine |

| Thiophene Substrate | Thiophene-2-thiol |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 80-110 °C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

This table represents a plausible set of conditions for the Buchwald-Hartwig C-S coupling to synthesize this compound, based on general literature procedures.

Multi-Component Reactions and Cyclization Techniques

While no specific multi-component reactions (MCRs) have been reported for the direct synthesis of this compound, general pyridine synthesis strategies could theoretically be adapted. For instance, the Guareschi-Thorpe reaction, which involves the condensation of a cyanoacetamide with a 1,3-diketone in the presence of a base, could potentially be modified. google.com One could envision a scenario where a precursor already containing the thiophenyl sulfide (B99878) moiety is used in such a cyclization. However, these routes are often complex and may suffer from low yields and the formation of multiple side products.

Functional Group Transformations and Analog Synthesis

The this compound scaffold offers several reactive sites for further modification, enabling the synthesis of a wide range of derivatives.

Chemical Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is basic and can undergo several chemical transformations. wikipedia.org

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). Pyridine N-oxides are valuable intermediates as they can alter the electronic properties of the ring and facilitate further functionalization. nih.gov

N-Alkylation/N-Arylation: The pyridine nitrogen can be alkylated using alkyl halides or arylated under specific conditions, although this is less common for aminopyridines due to the competing reactivity of the exocyclic amino group. acs.org

The exocyclic amino group can also be derivatized. For example, it can be acylated with acid chlorides or anhydrides, or undergo reductive amination with aldehydes or ketones. Silylation is another common derivatization technique for amino groups.

Modifications and Substitutions on the Thiophene Ring

The thiophene ring is generally susceptible to electrophilic aromatic substitution, preferentially at the 5-position (if unsubstituted) or other activated positions. e-bookshelf.de Since the 2-position is already substituted in the target molecule, electrophilic attack would be directed to other positions on the thiophene ring.

Halogenation: The thiophene ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms.

Formylation: A formyl group can be introduced onto the thiophene ring via the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Nitration and Sulfonation: While possible, nitration and sulfonation of thiophenes often require carefully controlled conditions to avoid oxidation of the sulfur atom or decomposition of the starting material. youtube.com

These modifications allow for the introduction of a variety of functional groups that can be further elaborated to create a diverse library of analogs.

Derivatization of the Amine Moiety

The 2-amino group on the pyridine ring of this compound is a primary nucleophilic center, readily participating in various chemical transformations to yield a wide array of N-substituted derivatives. Common derivatization strategies include acylation, alkylation, and sulfonylation, which introduce new functional groups and modify the electronic and steric properties of the parent molecule.

Acylation of the primary amine is a frequently employed method to introduce carbonyl functionalities. This can be achieved through reactions with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. For instance, the reaction with various acylating agents can lead to the formation of amide derivatives.

Alkylation of the amine moiety introduces alkyl or arylalkyl groups, which can significantly alter the lipophilicity and three-dimensional structure of the molecule. These reactions are typically carried out using alkyl halides or through reductive amination protocols. The reactivity of the 2-aminopyridine nitrogen towards alkylating agents is a well-established transformation in heterocyclic chemistry.

The following table summarizes representative examples of derivatization reactions of the amine moiety, based on established reactivity principles of 2-aminopyridines.

| Reagent/Reaction Type | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-Acyl Derivative | Base (e.g., pyridine, triethylamine), inert solvent |

| Anhydride ((RCO)₂O) | N-Acyl Derivative | Base or acid catalysis, inert solvent |

| Alkyl Halide (R-X) | N-Alkyl Derivative | Base (e.g., K₂CO₃, NaH), polar aprotic solvent |

| Aldehyde/Ketone + Reducing Agent | N-Alkyl Derivative (Reductive Amination) | Acid or base catalysis, reducing agent (e.g., NaBH₄, H₂/Pd) |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Derivative | Base (e.g., pyridine), inert solvent |

Reactivity and Transformations of the Sulfanyl (B85325) Bridge

The sulfanyl bridge in this compound is another key site for chemical modification. The sulfur atom can undergo oxidation to form sulfoxides and sulfones, or the carbon-sulfur bonds can be cleaved under specific conditions, leading to significant structural alterations.

Oxidation of the Sulfanyl Bridge

The sulfide linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, depending on the oxidant and reaction conditions. organic-chemistry.orgorganic-chemistry.org Common oxidizing agents for the conversion of aryl sulfides to sulfoxides include mild oxidants like hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. Further oxidation to the sulfone can be achieved using stronger oxidizing agents or more forcing conditions. organic-chemistry.org The oxidation state of the sulfur atom significantly impacts the electronic properties and geometry of the molecule.

Table of Oxidation Reactions of Aryl Sulfides

| Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) with catalyst, m-CPBA | Controlled stoichiometry and temperature |

| Sulfone | Excess H₂O₂, Potassium permanganate (B83412) (KMnO₄) | Harsher conditions, stronger oxidants |

Cleavage of the Sulfanyl Bridge (Desulfurization)

The carbon-sulfur bonds of the sulfanyl bridge can be cleaved through various desulfurization methods. Reductive desulfurization, often employing reagents like Raney nickel or other catalytic systems, can lead to the formation of the corresponding separated pyridine and thiophene derivatives, or potentially a biphenyl-type compound through coupling, although this specific outcome for the target molecule is not explicitly documented. More recent methods describe the desulfurization of thiols for nucleophilic substitution, which could potentially be adapted. cas.cn Palladium-catalyzed desulfurization of diaryl disulfides to diaryl thioethers has also been reported, highlighting the reactivity of sulfur linkages in the presence of transition metal catalysts.

It is important to note that while these are general reactivity patterns for related structures, the specific outcomes for this compound would need to be experimentally verified.

Computational Chemistry and Theoretical Investigations of 5 Thiophen 2 Ylsulfanyl Pyridin 2 Amine

Molecular Geometry and Electronic Structure Analysis

The arrangement of atoms in three-dimensional space and the distribution of electrons are fundamental properties that dictate the chemical behavior of a molecule. Computational methods allow for a detailed examination of these features.

Density Functional Theory (DFT) Calculations

Table 1: Predicted Geometrical Parameters of 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine from DFT Calculations

| Parameter | Predicted Value |

| Bond Length (C-S) | Data not available |

| Bond Length (C-N) | Data not available |

| Bond Angle (C-S-C) | Data not available |

| Dihedral Angle (Pyridine-Thiophene) | Data not available |

| (Note: Specific values require dedicated computational studies on this molecule.) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a larger energy gap suggests higher stability and lower chemical reactivity. mdpi.comnih.gov For this compound, the HOMO-LUMO gap can be calculated to predict its reactivity and kinetic stability. Molecules with a smaller HOMO-LUMO gap are generally more reactive. mdpi.com

Table 2: Frontier Molecular Orbital Energies for a Representative Thiophene (B33073) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0504 nih.gov |

| LUMO | -3.2446 nih.gov |

| Energy Gap (ΔE) | 2.8058 nih.gov |

| (Note: These values are for a related thiophene derivative, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, and serve as an illustrative example.) |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding its intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiophene ring, while the amine hydrogens would exhibit positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of a compound based on its physicochemical properties. nih.govnih.gov These models are instrumental in drug discovery for screening large libraries of compounds and for designing new molecules with enhanced activity. nih.gov For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, like multiple linear regression, are employed to build a model that correlates these descriptors with the observed activity. nih.gov Such a model could predict the potential therapeutic applications of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. researchgate.net

Prediction of Ligand-Receptor Interactions

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to a specific biological target. nih.gov The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on their binding energy. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the amine group of the pyridine ring and the sulfur atom of the thiophene ring could act as hydrogen bond acceptors or donors, playing a critical role in the binding process. Molecular dynamics simulations can further be used to assess the stability of the predicted binding mode over time.

Conformational Analysis and Binding Mode Elucidation

The elucidation of the binding mode of this compound with a biological target, such as a protein receptor, is a key aspect of computational drug design. Molecular docking simulations are a primary tool for this purpose. In this approach, the three-dimensional structure of the target protein is used as a receptor for the ligand (this compound). The conformational space of the ligand is explored within the binding site of the protein, and various scoring functions are used to estimate the binding affinity for different poses. This process can predict the most likely binding orientation and the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-protein complex.

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. researchgate.net This method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental data. The calculations are performed on the optimized geometry of the molecule. The predicted chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects or conformational averaging.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | 158.5 |

| C3 | 6.60 | 109.2 |

| C4 | 7.75 | 138.1 |

| C5 | - | 115.7 |

| C6 | 8.10 | 149.3 |

| C2' | 7.15 | 128.0 |

| C3' | 7.05 | 127.5 |

| C4' | 7.40 | 130.2 |

| C5' | - | 135.8 |

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands in Fourier-transform infrared (FT-IR) and Raman spectra. scirp.orgnih.gov Using DFT methods, the harmonic vibrational frequencies and their corresponding intensities can be calculated for the optimized molecular structure. scirp.org These calculations help in identifying the characteristic vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., N-H, C-H, C=N, C-S). nih.gov The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. scirp.org

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric N-H stretch |

| ν(N-H) | 3350 | Symmetric N-H stretch |

| ν(C-H) | 3100-3000 | Aromatic C-H stretch |

| δ(N-H) | 1620 | NH₂ scissoring |

| ν(C=N), ν(C=C) | 1600-1450 | Pyridine and Thiophene ring stretching |

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. researchgate.netresearchgate.net This approach calculates the electronic excitation energies and oscillator strengths of a molecule, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. researchgate.net The calculations can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the molecular structure. researchgate.net The simulated spectrum can be compared with the experimental spectrum to aid in its interpretation and to understand the electronic properties of the molecule. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound (Hypothetical Data) This table presents hypothetical data for illustrative purposes.

| Excitation | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 280 | 0.20 | HOMO-1 → LUMO (π→π*) |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing pyridine ring, connected through a polarizable thiophene-sulfur bridge, suggests the potential for significant NLO activity. Theoretical calculations of the dipole moment, polarizability, and first hyperpolarizability can provide valuable insights into the NLO potential of this compound and guide the design of new molecules with enhanced NLO properties. researchgate.net The intramolecular charge transfer from the donor to the acceptor part of the molecule is a crucial factor in determining the magnitude of the NLO response. nih.gov

Exploration of Biological Activities and Mechanistic Studies

In Vitro Biological Screening and Potency Assessment

The evaluation of a compound's biological profile begins with in vitro screening against a variety of targets. For derivatives and analogs of the 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine scaffold, these investigations have spanned antimicrobial, anticancer, and anti-inflammatory activities, among others.

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. researchgate.net Heterocyclic compounds, including those containing thiophene (B33073) and pyridine (B92270) rings, are considered privileged structures in this search. encyclopedia.pubnih.gov Derivatives incorporating these motifs have been synthesized and evaluated against a range of pathogenic microbes.

Studies on thiophene-pyrazole-pyridine hybrids have demonstrated good antimicrobial activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. nih.gov Antifungal activity has also been noted against Candida albicans and Aspergillus flavus. nih.gov In one study, a series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives showed potent inhibitory activity against various bacteria and fungi, with some analogs demonstrating higher potency than the standard drug, Streptomycin. researchgate.net Similarly, new 2-aminopyridine (B139424) derivatives have been developed, with one compound in particular showing high activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.gov

The antimicrobial potential is often linked to the specific substitutions on the heterocyclic rings. For instance, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds bearing nitro and dimethoxy substituents were found to be the most active against tested bacterial and fungal strains. nih.gov The linkage of a thiazole (B1198619) moiety to pyridine has also yielded compounds with significant antimicrobial properties. acs.org Furthermore, research on 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, which feature a thiophene ring, has identified compounds with antimicrobial activity against Staphylococcus aureus and antifungal activity comparable to or exceeding that of fluconazole. pharmj.org.ua

| Compound Class/Derivative | Microorganism | Activity/Result | Source |

|---|---|---|---|

| 2-Aminopyridine derivative (2c) | S. aureus, B. subtilis | MIC = 0.039 µg/mL | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, S. typhimurium | Good antimicrobial activity | nih.gov |

| Thiophene-pyrazole-pyridine hybrids | C. albicans, A. flavus | Good antifungal activity | nih.gov |

| N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Various bacteria and fungi | Potent inhibitory activity, some exceeding Streptomycin | researchgate.net |

| 4-((3-nitrobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Fungal strains | Activity exceeds fluconazole | pharmj.org.ua |

The search for new anticancer agents is a cornerstone of pharmaceutical research, and thiophene- and pyridine-based compounds have shown considerable promise. techscience.comnih.gov Derivatives are frequently evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Pyridothienopyrimidine derivatives, which integrate both pyridine and thiophene rings into a fused system, have been tested against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov Several of these compounds displayed potent cytotoxic activity, with IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the efficacy of the reference drug erlotinib. nih.gov For example, specific pyridothienopyrimidine derivatives (3a, 5a, and 9b) exhibited IC₅₀ values between 1.17 µM and 2.79 µM against these cell lines. nih.gov

In another study focusing on 5-(thiophen-2-yl)isoxazoles, derivatives were screened against MCF-7 cells. nih.govrsc.org The results highlighted the importance of the thiophene ring at the 5th position of the isoxazole (B147169) for potent activity. nih.gov One derivative, TTI-6, emerged as a top performer with an IC₅₀ value of 1.91 μM against MCF-7 cells. nih.govrsc.org The anticancer activity of pyridine derivatives has also been demonstrated against the NCI-H460 non-small cell lung cancer line. nih.govnih.gov Studies have shown that certain purine (B94841) analogs can sensitize resistant NCI-H460/R cells to standard chemotherapeutics. nih.gov Pyrimethamine, a drug containing a pyrimidine (B1678525) ring, showed potent growth inhibition of H460 cells, which express high levels of the cancer-associated protein AIMP2-DX2, with a GI₅₀ of 0.01 µM. nih.gov

| Compound/Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Pyridothienopyrimidine derivative (3a) | MCF-7 | 1.17 µM | nih.gov |

| Pyridothienopyrimidine derivative (5a) | HepG-2 | 1.54 µM | nih.gov |

| 5-(thiophen-2-yl)isoxazole (TTI-6) | MCF-7 | 1.91 µM | nih.govrsc.org |

| Pyrimethamine | NCI-H460 | 0.01 µM | nih.gov |

| 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | MCF-7 | 50.18 µM | nih.gov |

Chronic inflammatory diseases represent a major therapeutic challenge, and non-steroidal anti-inflammatory drugs (NSAIDs) are the most commonly prescribed treatment. nih.govbohrium.com Thiophene derivatives are recognized as privileged structures for designing new anti-inflammatory agents. encyclopedia.pubnih.govbohrium.com The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govbohrium.comnih.gov

Research on various thiophene derivatives has shown significant anti-inflammatory effects in both in vitro and in vivo models. nih.govtandfonline.com For instance, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated anti-inflammatory activity by reversing elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators like PGE2 and COX-2 in cellular models. nih.gov The presence of specific functional groups, such as amines, esters, and methyl groups, is often highlighted as important for this activity. nih.govbohrium.com A review noted that substitution at position 5 of the thiophene ring and a 2-amino radical were crucial for the pharmacological activity of a chosen compound. nih.gov

In a study of thiazolo[4,5-b]pyridin-2-one derivatives, several synthesized compounds showed considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some approaching or exceeding the activity of ibuprofen. biointerfaceresearch.com Similarly, pyridine- and thiazole-based hydrazides were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. acs.org Several of these compounds showed promising activity, with IC₅₀ values for inhibition of bovine serum albumin denaturation ranging from 46.29 to 100.60 μg/mL. acs.org

| Compound Class/Derivative | Assay/Model | Activity/Result | Source |

|---|---|---|---|

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | In vitro COX-2 Inhibition | IC₅₀ = 9.2 µmol/L | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (6) | In vitro COX-2 Inhibition | IC₅₀ = 0.04 µmol | nih.gov |

| Pyridine-thiazole hydrazide (5l) | Bovine Serum Albumin Denaturation | IC₅₀ = 46.29 μg/mL | acs.org |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated macrophages | Reversed elevated levels of IL-1β, IL-6, TNF-α, COX-2 | nih.gov |

| Tetrasubstituted thiophene derivative (4c) | Carrageenan-induced rat paw edema | Good anti-inflammatory activity at 10-40 mg/kg | tandfonline.com |

Beyond the primary areas of antimicrobial, anticancer, and anti-inflammatory research, the versatile scaffolds of thiophene and pyridine have been explored for a range of other potential therapeutic applications. nih.gov The structural diversity of their derivatives allows for interaction with various biological targets, leading to a broad spectrum of pharmacological effects.

Several classes of thiophene and pyrimidine derivatives have been reported to possess analgesic, antileishmanial, and anticonvulsant properties. nih.gov For example, a study on tetrasubstituted thiophene analogues that showed good anti-inflammatory activity also investigated their analgesic effects using an acetic acid-induced writhing test in mice, confirming their pain-relieving potential. tandfonline.com The 2-amino-thiophene moiety is considered a key structural element in compounds showing not only anti-inflammatory and antimicrobial effects but also antileishmanial and anxiolytic activities. techscience.com A comprehensive review highlighted that pyrimidine derivatives have been investigated for a wide array of pharmacological activities, including analgesic, antileishmanial, and anticonvulsant effects, underscoring the broad potential of this heterocyclic system. nih.gov

Investigation of Molecular Targets and Mechanisms of Action

Understanding how a compound exerts its biological effect at a molecular level is crucial for drug development. For derivatives related to this compound, studies have begun to elucidate their mechanisms of action, including interactions with specific cellular receptors.

Identifying the molecular targets of a compound is a key step in understanding its mechanism of action. For thiophene- and pyridine-containing heterocyclic systems, research has explored their binding affinities to various receptors.

One study investigated a series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their in vitro affinity for the 5-HT1A serotonin (B10506) receptor. nih.gov These compounds are structurally related to the title compound, featuring a thiophene ring fused to a nitrogen-containing heterocycle and connected to a side chain via a thioether linkage. The binding assays, using radioligand displacement, identified derivatives with very high affinity for the 5-HT1A receptor. nih.gov The most potent compound, a 3-amino substituted derivative (70), displayed an IC₅₀ value of 0.3 nM. nih.gov This study highlighted that the presence of an amino group on the pyrimidinone system, analogous to the aminopyridine in the title compound, was important for the interaction with the 5-HT1A receptor binding sites. nih.gov While these are not adenosine (B11128) receptors, this research provides a clear example of how the thio-thieno-heterocycle scaffold can be optimized for high-affinity and selective binding to a specific G-protein coupled receptor.

Enzyme Inhibition Profiling (e.g., Kinases, 5-Lipoxygenase, Urease)

The constituent parts of this compound are features of potent enzyme inhibitors. The 2-aminopyridine group is a well-established pharmacophore in kinase inhibition, while the thiophene ring is present in a variety of enzyme modulators.

Kinase Inhibition: Derivatives containing the pyridine and thiophene core have demonstrated significant potential as kinase inhibitors. For instance, a series of 5-pyrrolopyridinyl-2-thiophenecarboxamides was identified as potent inhibitors of AKT kinase, a crucial node in cell signaling pathways. nih.gov Structure-activity relationship (SAR) studies, aided by co-crystal structures, led to the development of analogs with subnanomolar potency. nih.gov Similarly, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. nih.gov These examples underscore the capacity of the aminopyridine scaffold to serve as a foundation for potent kinase inhibitors.

5-Lipoxygenase (5-LO) Inhibition: Structurally related compounds have shown potent inhibitory activity against 5-lipoxygenase (5-LO), an enzyme central to the biosynthesis of pro-inflammatory leukotrienes. A notable example is the class of N-(5-substituted) thiophene-2-alkylsulfonamides. nih.gov One compound in this series, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, displayed IC₅₀ values ranging from 20-100 nM in cell-free assays and submicromolar inhibition in whole-cell assays. nih.gov This highlights the potential of the substituted thiophene ring system, a key component of this compound, for potent anti-inflammatory activity via 5-LO inhibition.

Urease Inhibition: The pyridine ring is also a core component in the design of urease inhibitors. While structurally more distant, studies on pyridin-2(1H)-one derivatives have shown that this heterocyclic ring can serve as a scaffold for developing compounds with superior urease inhibitory properties compared to the standard inhibitor, thiourea (B124793). researchgate.net

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 5-Pyrrolopyridinyl-2-thiophenecarboxamides | AKT Kinase | Led to inhibitors with subnanomolar potency. | nih.gov |

| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 | Demonstrated high potency and selectivity. | nih.gov |

| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LO) | Exhibited potent, dose-dependent inhibition with IC₅₀ values in the nanomolar range. | nih.gov |

| Pyridin-2(1H)-one derivatives | Urease | Showed superior activity compared to the standard inhibitor thiourea. | researchgate.net |

Modulation of Intracellular Signaling Pathways

The inhibition of enzymes like kinases directly translates to the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and inflammation.

The potent activity of related compounds against AKT and CDK4/6 suggests that a this compound scaffold could interfere with major cancer-related pathways. Inhibition of AKT disrupts the PI3K/AKT/mTOR pathway, which is hyperactivated in many cancers. This was demonstrated by the ability of 5-pyrrolopyridinyl-2-thiophenecarboxamide inhibitors to block the phosphorylation of the downstream AKT target, GSK3β. nih.gov Likewise, inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase by preventing the phosphorylation of the Retinoblastoma (Rb) protein, a mechanism successfully exploited by approved cancer therapeutics. nih.gov

Furthermore, pyridine-amine structures have been shown to modulate other pathways, such as the DNA damage response. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as inhibitors of the USP1/UAF1 deubiquitinase complex, leading to increased levels of monoubiquitinated PCNA, a key factor in DNA repair, and subsequent cancer cell death. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological potency of the thiophene-pyridine scaffold is highly dependent on its specific substitution patterns. SAR analyses of related series provide a predictive framework for understanding which structural features are crucial for activity.

Correlation of Structural Modifications with Biological Potency

SAR studies on various pyridine-containing compounds consistently show that the nature and position of substituents are critical for biological activity.

Influence of Substituents: For a series of pyridine derivatives, the presence and placement of electron-donating groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups were found to enhance antiproliferative activity. nih.gov Conversely, the introduction of bulky groups or halogen atoms tended to decrease potency. nih.gov

Bioisosteric Replacements: In the development of AKT inhibitors, the replacement of a pyrrolopyridine core with other heterocyclic systems was explored to optimize potency and properties. nih.gov

Impact on Urease Inhibition: For pyridin-2(1H)-one derivatives targeting urease, SAR analysis indicated that the presence of electron-releasing groups on the pyridine ring was important for modulating biological activity. researchgate.net

| Compound Series | Structural Modification | Impact on Biological Potency | Reference |

|---|---|---|---|

| General Pyridine Derivatives | Replacement of -OCH₃ group with an -OH group. | Significantly decreased IC₅₀ value (increased potency). | nih.gov |

| General Pyridine Derivatives | Addition of halogen atoms or bulky groups. | Lowered antiproliferative activity. | nih.gov |

| Pyridin-2(1H)-one Derivatives | Introduction of electron-releasing groups. | Enhanced anti-urease activity. | researchgate.net |

Identification of Key Pharmacophoric Features

Based on the activities of structurally related compounds, a hypothetical pharmacophore for the this compound scaffold can be proposed. The key features likely essential for biological activity include:

Hydrogen Bond Donor: The 2-amino group on the pyridine ring is a critical hydrogen bond donor, a feature commonly involved in anchoring ligands to the hinge region of kinase active sites.

Aromatic/Heterocyclic Rings: The pyridine and thiophene rings provide a rigid scaffold for π-π stacking and hydrophobic interactions within enzyme binding pockets. The nitrogen atom in the pyridine ring also improves aqueous solubility and can act as a hydrogen bond acceptor. nih.gov

Sulfide (B99878) Linker: The thioether (-S-) linkage provides a specific geometry and spacing between the two heterocyclic rings, which can be crucial for fitting into a target's binding site. Its flexibility allows for optimal positioning of the two ring systems.

Substitution Points: The positions on both the pyridine and thiophene rings, particularly position 5 of the pyridine and positions on the thiophene ring, are key points for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

These features collectively suggest that this compound is a promising lead structure for the development of targeted inhibitors against a range of enzymes, particularly kinases and lipoxygenases.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool used to determine the chemical structure of a novel compound. Each method provides unique pieces of information that, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would confirm the substitution pattern. The protons on the 2-aminopyridine (B139424) ring and the thiophene ring would appear in the aromatic region, and the amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbons of the pyridine and thiophene rings.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

Without published research, a data table of specific chemical shifts cannot be compiled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum for 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Typically two bands for the primary amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations for C-H bonds on the rings |

| C=N / C=C Stretch | 1650-1450 | Aromatic ring stretching vibrations |

| C-S Stretch | 750-600 | Vibration of the thioether linkage |

This table represents typical ranges for the expected functional groups, not specific experimental data for the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. Given the presence of two aromatic rings linked by a sulfur atom, the compound is expected to absorb UV light, corresponding to π → π* transitions. A detailed analysis would report the wavelength of maximum absorbance (λ_max) in a specified solvent, but this data is not available.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

MS: A low-resolution mass spectrum would show the molecular ion peak (M⁺) which would confirm the molecular weight of the compound (208.31 g/mol ).

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the determination of the precise molecular formula (C₉H₈N₂S₂).

LC-MS: Liquid chromatography-mass spectrometry would be used to analyze the purity of the compound and confirm its molecular weight from a complex mixture, such as during reaction monitoring.

A data table of observed mass-to-charge (m/z) ratios cannot be created without experimental results.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine an appropriate solvent system for larger-scale purification via column chromatography. A spot of the reaction mixture is placed on a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. However, no published TLC data for this compound is available.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used to separate, identify, and quantify each component in a mixture. It is highly valuable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

As of the latest available academic research, specific HPLC analytical methods dedicated to this compound have not been published. However, methodologies developed for structurally similar compounds, such as aminopyridine derivatives, can provide a framework for potential future analysis. For instance, the analysis of 5-amino-2-chloropyridine, a related genotoxic impurity, has been successfully achieved using a reversed-phase HPLC (RP-HPLC) method with UV detection. This established method offers a starting point for developing a validated analytical procedure for this compound.

A hypothetical, yet scientifically grounded, HPLC method for analyzing this compound would likely involve a C18 stationary phase, which is effective for separating moderately polar organic compounds. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed to ensure adequate separation and resolution from any impurities or starting materials.

Table 1: Postulated HPLC Parameters for Analysis

| Parameter | Value/Type |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

This table represents a standard starting point for method development. The actual parameters would require empirical optimization and validation to ensure they are suitable for the specific properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that a crystal structure for this compound has not yet been determined or deposited in the public domain. While structural data exists for numerous other thiophene and pyridine derivatives, this specific isomeric configuration remains uncharacterized by X-ray diffraction.

The process to determine its crystal structure would involve growing single crystals of the compound, which can be a challenging step. Once suitable crystals are obtained, they would be mounted on a diffractometer and irradiated with X-rays. By analyzing the diffraction pattern, the electron density map of the molecule can be calculated, leading to the elucidation of its atomic arrangement.

Table 2: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Anticipated Value |

| Empirical Formula | C₉H₈N₂S₂ |

| Formula Weight | 208.30 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Temperature | 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

| Completeness to θ | >99% |

The successful crystallization and subsequent X-ray analysis of this compound would provide invaluable data, confirming its molecular structure and revealing the supramolecular architecture in the solid state.

Prospective Research Directions and Advanced Applications

Rational Design of Novel 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine Derivatives

The rational design of new derivatives based on the this compound core is a promising strategy for discovering compounds with enhanced biological activities. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to the parent molecule. The thiophene (B33073) and pyridine (B92270) rings are recognized as electron-rich structures and are considered bioisosteric replacements for other aromatic systems like phenyl rings, which can improve physicochemical properties and metabolic stability. nih.gov

Key strategies for derivatization could include:

Substitution on the Pyridine Ring: Introducing various functional groups (e.g., halogens, alkyls, alkoxys) onto the pyridine ring can modulate the electronic properties, lipophilicity, and binding interactions of the molecule.

Modification of the Thiophene Ring: Altering substituents on the thiophene moiety can influence the compound's interaction with biological targets. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Amine Group Functionalization: The 2-amino group is a key site for modification, allowing for the formation of amides, sulfonamides, or other functionalities. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been explored by reacting substituted thiophen-2-amine with acyl chlorides. mdpi.com

By systematically applying these modifications, researchers can create a library of derivatives. Subsequent screening and SAR studies, similar to those performed on other phenethyl-5-bromopyridyl thiourea (B124793) derivatives nih.gov, can identify compounds with optimized potency and selectivity for specific biological targets.

Development as Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The this compound scaffold possesses properties that make it a candidate for development into such probes. The heterocyclic rings can give rise to fluorescence, a property that is highly valuable for imaging applications.

The development process could involve:

Fluorophore Development: Modifications to the core structure can be made to enhance its intrinsic fluorescence or to attach known fluorophores. The extended π-system across the thiophene and pyridine rings could be exploited to create novel fluorescent probes.

Affinity and Selectivity Tuning: The rational design principles mentioned above can be used to engineer derivatives that bind with high affinity and selectivity to a specific protein of interest.

Reactive Group Incorporation: For activity-based protein profiling, a reactive group can be incorporated into the structure. This group would covalently bind to the target protein, allowing for its identification and characterization.

These probes could be used to visualize the localization of a target protein within a cell, to monitor enzyme activity in real-time, or to identify novel binding partners.

Potential Applications in Materials Science (e.g., Organic Semiconductors, Photonic Materials)

The fields of materials science, particularly organic electronics, offer significant potential for the application of thiophene- and pyridine-based compounds. Thiophene-containing molecules are well-known for their use in organic semiconductors due to their electron-rich nature and ability to facilitate charge transport. nih.govresearchgate.net

Organic Semiconductors: The this compound structure combines an electron-donating thiophene unit with an electron-accepting pyridine unit, a common design principle in donor-acceptor type organic semiconductors. Solution-processable organic semiconductors have been developed from related structures like 5-(Thiophen-2-Yl)Benzo[b]thiophene for use in organic thin-film transistors (OTFTs). researchgate.net By modifying the side chains, it may be possible to induce liquid crystalline phases, which can lead to highly ordered thin films with improved charge mobility. researchgate.net

Photonic Materials: The conjugated system of this compound suggests potential for applications in photonic materials. These materials can interact with light in unique ways and are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization would allow for the optimization of the material's absorption and emission spectra.

Research in this area would involve synthesizing a range of derivatives and characterizing their electronic and optical properties, as well as their performance in prototype devices.

Integration into Hybrid Molecular Architectures and Scaffolds

The this compound molecule can serve as a versatile building block or "scaffold" for the construction of more complex, hybrid molecular architectures. Both pyridine and thiophene are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netnih.govmdpi.com

Multi-target Ligands: By combining the this compound scaffold with other pharmacophores, it is possible to design hybrid molecules that can interact with multiple biological targets simultaneously. This polypharmacology approach is gaining traction for treating complex diseases like cancer. nih.govnih.gov For example, pharmacophores that bind to kinases could be integrated to create dual inhibitors. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions. This allows for the integration of the molecule into metal-organic frameworks or coordination polymers. Such materials have applications in gas storage, catalysis, and sensing. The design of tetradentate ligands with pyridyl and thiophenol donors has been explored for coordination with transition metals. mdpi.com

Supramolecular Assemblies: The planar nature of the aromatic rings and the potential for hydrogen bonding through the amine group can drive the self-assembly of these molecules into well-defined supramolecular structures. These assemblies could have novel electronic or biological properties.

This strategy involves combining the desirable properties of the this compound core with those of other molecular entities to create materials and molecules with novel functions.

Advanced Computational Modeling for De Novo Drug Design and Property Prediction

Advanced computational methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the de novo design of novel compounds before their synthesis. nih.gov

Property Prediction: Techniques like Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) can be used to calculate the electronic structure, bond lengths, dipole moments, and other physicochemical properties of this compound and its derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can then correlate these calculated properties with experimentally observed biological activity, providing predictive models to guide the design of more potent compounds. researchgate.net

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of these compounds to specific protein targets. researchgate.netdovepress.com This allows for a virtual screening of potential derivatives and provides insights into the key interactions that drive binding, guiding further optimization. For instance, docking studies have been used to support the biological activity of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives. researchgate.netdovepress.com

De Novo Drug Design: Generative artificial intelligence models and deep learning algorithms can be employed for the de novo design of molecules. nih.govnih.gov These models, trained on vast chemical databases, can generate novel molecular structures based on the this compound scaffold that are predicted to have high activity against a specific target, good drug-likeness, and synthetic accessibility. nih.gov

The integration of these computational approaches can significantly accelerate the research and development cycle, reducing costs and enabling a more focused and rational approach to discovering new drugs and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Thiophen-2-ylsulfanyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution, where a halogenated pyridin-2-amine reacts with thiophen-2-thiol. Copper-catalyzed coupling under inert conditions (e.g., N₂ atmosphere) at 80–120°C enhances sulfur incorporation. Base selection (e.g., K₂CO₃) and solvent polarity (DMF or toluene) critically affect reaction efficiency, with higher temperatures risking thiophene decomposition .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer : ¹H NMR in DMSO-d₆ at 600 MHz resolves pyridine protons (δ 6.5–8.5 ppm as doublets) and thiophene protons (δ 7.0–7.5 ppm as multiplets). LCMS-ESI (positive mode) confirms molecular weight via the [M+H]⁺ peak (C₉H₇N₂S₂, expected m/z 225.03). Purity is validated by elemental analysis (C, H, N, S within ±0.4% theoretical) .

Q. What are standard protocols for assessing the compound’s stability under laboratory conditions?

- Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV (λ = 254 nm) and track thiophene oxidation byproducts using LCMS. Use amber vials to prevent photolytic cleavage of the sulfanyl group .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions in derivatives of this compound?

- Answer : For twinned crystals, use SHELXL’s

TWINandBASFcommands with HKLF 5 data. Collect high-resolution datasets (d < 0.8 Å) at 100 K to refine anisotropic displacement parameters. Validate hydrogen bonding networks using Hirshfeld surface analysis to distinguish disorder from true symmetry .

Q. What methodological considerations are critical for QSAR modeling of thiophene-containing pyridin-2-amine analogs?

- Answer : Use MOE software to compute descriptors like Log P (lipophilicity) and SMR (steric effects). Validate models with leave-one-out cross-validation (r² > 0.7). Account for thiophene’s electron-rich nature by including Hammett σ constants in regression analyses .

Q. How can regioselectivity challenges in thiophene-sulfanyl functionalization be systematically addressed?

- Answer : Combine mechanistic studies (Hammett plots with substituted thiophenes) and DFT calculations (B3LYP/6-31G*) to predict electronic/steric effects. Confirm regiochemistry via NOESY correlations between thiophene and pyridine protons. Isotopic labeling (³⁴S) tracks reaction pathways in competing substitution mechanisms .

Q. What strategies optimize pilot-scale synthesis of this compound?

- Answer : Implement continuous flow reactors for exothermic coupling steps to improve heat dissipation. Use inline FTIR to monitor intermediate purity and automated crystallization systems for consistent particle size. Optimize solvent recovery (e.g., DMF distillation) to reduce waste .

Q. How should biological activity discrepancies between computational predictions and experimental results be analyzed?

- Answer : Reassess docking parameters (e.g., grid box size in AutoDock Vina) to align with target binding pockets. Validate via isothermal titration calorimetry (ITC) and control for stereochemical impurities with chiral HPLC. Compare IC₅₀ values across enantiomers to identify bioactive conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.